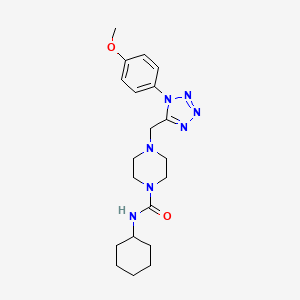
N-cyclohexyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H29N7O2 and its molecular weight is 399.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclohexyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a complex organic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperazine core along with a cyclohexyl group and a tetrazole moiety, which are critical for its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C20H29N5O, with a molecular weight of 355.5 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H29N5O |
| Molecular Weight | 355.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZZLDSGOFAOHKIC-UHFFFAOYSA-N |
This compound exhibits its biological activity through modulation of neurotransmitter systems, particularly as an allosteric modulator of glutamate transporters. This modulation can influence neuronal excitability and synaptic transmission, making it a potential candidate for therapeutic applications in neurodegenerative diseases and psychiatric disorders .
Interaction Studies
Research indicates that this compound selectively enhances glutamate uptake in neuronal cells, which is crucial for maintaining synaptic function and preventing excitotoxicity. Such interactions are vital for understanding the compound's mechanism of action and guiding further optimization for therapeutic use.
Neuroprotective Effects
Preliminary studies have shown that compounds structurally similar to this compound exhibit neuroprotective effects. For instance, in vivo studies demonstrated significant prolongation of survival time in mice subjected to acute cerebral ischemia when treated with similar compounds . These findings suggest potential applications in treating conditions like stroke or neurodegenerative diseases.
Anticancer Properties
The compound's tetrazole ring structure allows it to mimic carboxylate groups, facilitating binding to enzyme active sites or receptor binding pockets. This mechanism can inhibit enzyme activity or modulate receptor function, leading to various biological effects, including potential anticancer activity .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Neuroprotection : In one study, the compound was administered to mice subjected to ischemic conditions. The results indicated a significant reduction in mortality rates and improved survival times at all tested doses, highlighting its neuroprotective capabilities .
- Anticancer Activity : Another study explored similar piperazine derivatives' ability to induce apoptosis in tumor cells through proteasomal inhibition. The findings suggested that modifications to the piperazine core could enhance anticancer activity .
Propiedades
IUPAC Name |
N-cyclohexyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O2/c1-29-18-9-7-17(8-10-18)27-19(22-23-24-27)15-25-11-13-26(14-12-25)20(28)21-16-5-3-2-4-6-16/h7-10,16H,2-6,11-15H2,1H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBHIUSUIUJARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














